molecular formula C19H20N4O3S B275949 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide

4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide

Cat. No. B275949
M. Wt: 384.5 g/mol
InChI Key: WRYQSQYDDABPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide, also known as PBE-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is used as a tool to investigate the biochemical and physiological effects of various cellular processes, including protein-protein interactions and enzyme activity. In

Scientific Research Applications

4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. One of the most common uses of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is in the investigation of protein-protein interactions, where it can be used as a tool to disrupt or stabilize protein complexes. 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has also been used to study enzyme activity, particularly in the context of enzyme inhibitors and activators.

Mechanism of Action

4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide works by binding to specific target proteins, disrupting their normal function and causing a variety of biochemical and physiological effects. The exact mechanism of action of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition or activation of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein and cellular context. These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and disruption of protein-protein interactions. In some cases, 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide has been shown to induce cell death or inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is its specificity for target proteins, which allows for precise control over the biochemical and physiological effects of the compound. 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide does have some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for the use of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide in scientific research. One area of interest is the development of more potent and selective analogs of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide, which could be used to target specific proteins or cellular pathways with greater precision. Another area of interest is the use of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide in combination with other compounds or therapies, in order to enhance their efficacy or reduce side effects. Finally, 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide could be used in the development of new diagnostic or therapeutic tools, particularly in the field of cancer research.

Synthesis Methods

The synthesis of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide involves several steps, starting with the reaction of 3-(2-pyrimidinyloxy)benzylamine with 4-bromoethylbenzenesulfonamide. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product. The purity of 4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide can be further enhanced by recrystallization or chromatographic purification.

properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[2-[(3-pyrimidin-2-yloxyphenyl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H20N4O3S/c20-27(24,25)18-7-5-15(6-8-18)9-12-21-14-16-3-1-4-17(13-16)26-19-22-10-2-11-23-19/h1-8,10-11,13,21H,9,12,14H2,(H2,20,24,25)

InChI Key

WRYQSQYDDABPEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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